

Navigating Missing Data in DCDQ Questionnaires: A Technical Guide

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Compound of Interest

Compound Name: DCDQ

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing missing data when using the Developmental Coordination Disorder Questionnaire (**DCDQ**). Below are troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the official guideline from the **DCDQ**'07 manual on handling missing items?

According to the official administration manual for the **DCDQ**'07, a total score can only be calculated if all 15 items are scored.^{[1][2][3]} Missing even one score prevents the calculation of a total score and, consequently, the determination of whether a child's score indicates a suspicion of DCD.^{[1][2][3]}

The manual strongly recommends proactive measures to prevent missing data:

- Review upon completion: Check the questionnaire for any missed items or items with multiple answers immediately after the parent has completed it.^{[1][3]}
- Clarification: If items are missing, ask the parent for clarification.^{[1][3]}
- Consultation: If a parent is unsure how to score an item because they haven't observed the child in that activity, suggest they consult with someone who might know, such as the other

parent, a teacher, or a coach.[1][2]

Q2: I'm conducting a large-scale research study. Is it ever acceptable to use a questionnaire with missing data?

While the clinical guideline is strict, some research studies have employed methods to include questionnaires with a small amount of missing data. For instance, a study on the psychometric properties of the revised **DCDQ** included questionnaires that were at least 85% complete (i.e., missing no more than 2 of the 15 items) and used mean imputation for the missing values.[4] Another study using the Little **DCDQ**-Taiwan also imputed missing data using sample means when the percentage of missingness was very low (0.09% to 1.2%).[5][6]

The decision to include such questionnaires in a research context depends on the study's specific goals, the amount of missing data, and the justification for the chosen management strategy. It is crucial to transparently report how missing data were handled in any resulting publications.

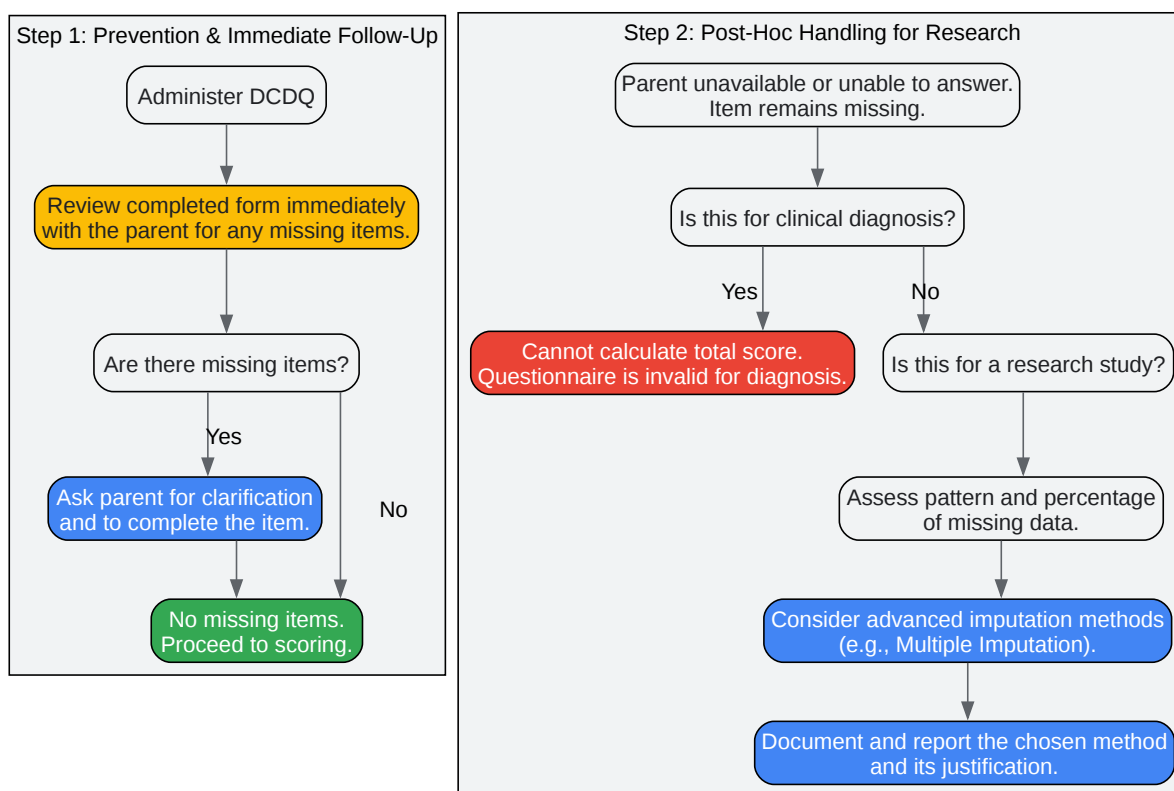
Q3: What are the potential consequences of improperly handling missing data?

Improperly handling missing data can introduce bias into your results and reduce the statistical power of your analyses.[7][8] For example, simply deleting all participants with any missing data (a method called listwise deletion or complete case analysis) can lead to a smaller, less representative sample.[8] Older, simpler methods like replacing a missing value with the mean of the observed values for that item can artificially reduce the variability of the data, potentially leading to narrower confidence intervals and an increased risk of Type I errors (false positives). [8]

Troubleshooting Guides

Issue: A parent has returned a **DCDQ** with one or more unanswered questions.

This guide provides a step-by-step process for handling missing items in a **DCDQ** questionnaire, from initial prevention to advanced statistical techniques for research purposes.



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Caption: Workflow for managing missing **DCDQ** data.

Experimental Protocols for Missing Data Imputation

For research purposes where excluding participants with minimal missing data is not desirable, several imputation methods can be considered. The choice of method should be made

carefully and reported transparently.

Important Note: The **DCDQ** uses a 5-point Likert scale, which is ordinal data. Some imputation methods are designed for continuous data, and their use with ordinal data should be approached with caution.

Protocol 1: Mean Imputation

This is a simple method but is generally less recommended than more advanced techniques.^[8] It has, however, been used in some **DCDQ**-related research.^{[4][5][6]}

Methodology:

- Identify Missing Values: For a specific item on the **DCDQ**, identify all participants who did not provide a response.
- Calculate the Mean: For that same item, calculate the arithmetic mean of the scores from all participants who did provide a response.
- Impute the Value: Replace each missing value for that item with the calculated mean.
- Repeat: Repeat this process for every item in the questionnaire that has missing values.

Protocol 2: Multiple Imputation (MI)

Multiple Imputation is a more sophisticated and generally preferred method that accounts for the uncertainty of missing data.^{[7][8]} It involves creating multiple complete datasets, analyzing each one, and then pooling the results.

Methodology:

- Imputation Phase:
 - Based on the relationships observed in the data, create *m* plausible replacement values for each missing score. This results in *m* complete datasets.
 - Methods like Multivariate Imputation by Chained Equations (MICE) are often used, where a statistical model is built for each variable with missing data, conditioned on the other

variables.

- Analysis Phase:
 - Perform the planned statistical analysis (e.g., calculating total scores, running a regression model) on each of the m imputed datasets independently.
- Pooling Phase:
 - Combine the results (e.g., parameter estimates and standard errors) from the m analyses into a single set of results. Specific rules (Rubin's Rules) are used to correctly calculate the pooled estimates and their variance, which accounts for the uncertainty introduced by the imputation.

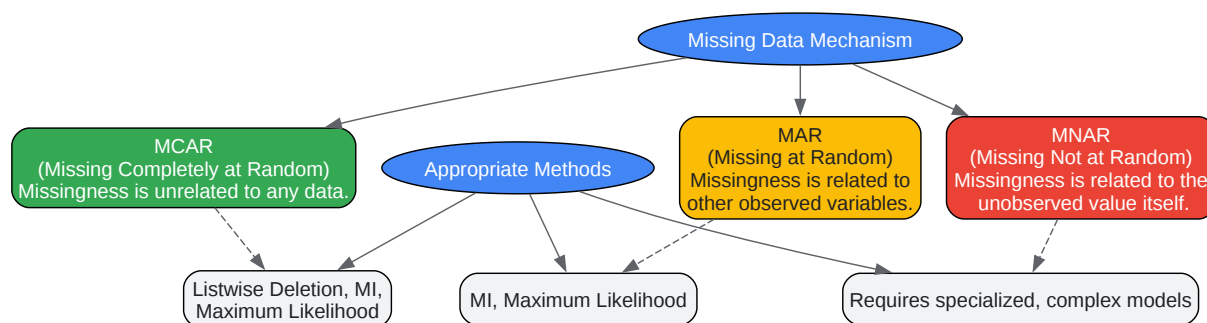
Data Summary: Comparison of Imputation Methods

The following table summarizes the key characteristics of different imputation methods.

Method	Description	Pros	Cons
Complete Case Analysis (Listwise Deletion)	Excludes any participant with one or more missing values.	Simple to implement.	Can significantly reduce sample size and statistical power; may introduce bias if data are not missing completely at random. [8]
Mean Imputation	Replaces a missing value with the mean of the observed values for that variable.	Simple to implement; retains full sample size.	Artificially reduces variance; distorts relationships between variables; generally leads to standard errors that are too small.[8]
Multiple Imputation (MI)	Creates multiple complete datasets by imputing missing values based on observed data, analyzes each, and pools the results.	Accounts for the uncertainty of imputation; provides more accurate standard errors; generally considered a superior method.[7] [8]	More complex to implement and requires specialized software (e.g., R, SPSS).
Maximum Likelihood Estimation	Estimates the parameters of a model that are most likely to have produced the observed data, using all available information.	Uses all available data, even for incomplete cases; provides unbiased estimates under the Missing at Random (MAR) assumption.[8]	Primarily a model-based approach; may be computationally intensive.

Logical Relationships in Missing Data Handling

The decision of how to handle missing data involves understanding the nature of the "missingness."



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Caption: Mechanisms of missing data and appropriate handling strategies.

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